![molecular formula C16H12Cl2N4OS2 B11085951 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11085951.png)
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
- It contains an anilino group, a thiadiazole ring, and a dichlorophenyl moiety. The compound’s structure suggests potential pharmacological activity.
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide: , also known by its chemical formula , is a compound with interesting biological properties.
Preparation Methods
- The synthesis of this compound involves several steps:
Amination: Start with aniline (an aromatic amine) and react it with hydrazinecarbothioamide to form the corresponding thiosemicarbazide derivative.
Acetylation: Treat the thiosemicarbazide with 2-chloroacetyl chloride to introduce the acetamide group.
Thiadiazole Formation: Cyclize the intermediate by reacting it with carbon disulfide to form the 1,3,4-thiadiazole ring.
- These reactions can be carried out under appropriate conditions in the laboratory.
- Industrial production methods may involve scaling up these synthetic routes for large-scale production.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to the presence of sulfur and nitrogen atoms.
Substitution Reactions: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and halogenating agents (for substitution) may be used.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction could yield an amine derivative.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a urease inhibitor, as demonstrated in recent research.
Biological Studies: Explore its effects on cellular processes due to its structural features.
Industry: Consider applications in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
- The compound likely inhibits urease by binding to its active site, preventing the conversion of urea to ammonia and carbon dioxide.
- Further studies are needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- Similar compounds include other thiadiazole derivatives, such as 5-mercapto-1,3,4-thiadiazole-2-ylthioacetic acid .
- Highlight the uniqueness of this compound based on its specific substituents and potential applications.
Properties
Molecular Formula |
C16H12Cl2N4OS2 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H12Cl2N4OS2/c17-10-6-7-12(18)13(8-10)20-14(23)9-24-16-22-21-15(25-16)19-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21)(H,20,23) |
InChI Key |
NWVMDWPDRORLBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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